molecular formula C20H22FNO2 B2485584 2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091474-04-2

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No. B2485584
CAS RN: 1091474-04-2
M. Wt: 327.399
InChI Key: OPEYQFBVZGAGBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzamide compounds often involves multi-step chemical processes, including the use of specific reagents and conditions to introduce the fluoro group into the benzamide framework. Mukherjee et al. (1991) reported on the synthesis of fluorinated benzamide neuroleptics, highlighting the complexity and efficiency of such synthetic pathways (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated through various analytical techniques, including X-ray diffraction, IR spectroscopy, and quantum chemical computation. Demir et al. (2015) provided insights into the molecular structure of a novel benzamide compound, showcasing the detailed geometric parameters and electronic properties obtained from theoretical and experimental analyses (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and functional group transformations of benzamide compounds can be significantly influenced by the presence of substituents. The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, as reported by Wu et al. (2017), demonstrates the versatility of benzamide derivatives in engaging in complex chemical reactions (Wu et al., 2017).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Structural investigations by Dey et al. (2021) into benzamide isomers emphasized the role of strong and weak hydrogen bonds in determining the crystal packing and physical properties of these compounds (Dey et al., 2021).

Scientific Research Applications

Serotonin Receptors and Alzheimer's Disease

A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to the chemical structure of interest, for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients using positron emission tomography (PET). This research demonstrated significant decreases in 5-HT(1A) receptor densities in patients, correlating these decreases with clinical symptoms and neuropathological loads. This application underscores the chemical's role in neurodegenerative disease research and its potential for developing diagnostic tools (Kepe et al., 2006).

Fluorine-18-Labeled Compounds for PET Imaging

Fluorine-18-labeled derivatives of WAY 100635, a compound structurally similar to the one , were synthesized and evaluated for their biological properties in rats. These compounds, used in PET imaging, provide insights into serotonin levels and receptor distribution, highlighting the chemical's contribution to understanding psychiatric and neurological disorders (Lang et al., 1999).

Imaging Sigma-2 Receptor Status in Tumors

Research on fluorine-containing benzamide analogs, including compounds structurally related to the chemical of interest, focused on PET imaging of the sigma-2 receptor status in solid tumors. These studies provided valuable information on tumor biology and potential therapeutic targets, emphasizing the compound's role in cancer research (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

The compound's derivatives have been used in the synthesis of fluorinated heterocycles, demonstrating its versatility in creating compounds with potential pharmaceutical and agrochemical applications. This research illustrates the compound's role in facilitating the development of new materials and drugs with enhanced properties (Wu et al., 2017).

properties

IUPAC Name

2-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-24-16-10-8-15(9-11-16)20(12-4-5-13-20)14-22-19(23)17-6-2-3-7-18(17)21/h2-3,6-11H,4-5,12-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEYQFBVZGAGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

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